1-Cyclohexylbutane-1,3-dione
Overview
Description
1-Cyclohexylbutane-1,3-dione is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexyl group attached to a butane-1,3-dione moiety
Mechanism of Action
Target of Action
1-Cyclohexylbutane-1,3-dione is a type of triketone herbicide . The primary target of this compound is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolism of tyrosine, an amino acid, into smaller molecules that are essential for various plant functions .
Mode of Action
The mode of action of this compound involves the inhibition of HPPD . By binding to this enzyme, the compound prevents the breakdown of tyrosine . This inhibition disrupts the normal biochemical processes in plants, leading to a variety of downstream effects .
Biochemical Pathways
The inhibition of HPPD by this compound affects several biochemical pathways. Most notably, it disrupts the tyrosine catabolism pathway . This disruption can lead to an accumulation of tyrosine and a deficiency in the downstream products of its catabolism . These changes can have significant effects on plant growth and development .
Pharmacokinetics
Like other triketone herbicides, it is likely to have good bioavailability due to its ability to penetrate plant tissues .
Result of Action
The inhibition of HPPD by this compound leads to a bleaching effect in plants . This is due to the disruption of carotenoid biosynthesis, a downstream pathway of tyrosine catabolism . Carotenoids protect chlorophyll from damage by excess light, so their deficiency leads to chlorophyll degradation and a loss of green color . This results in the rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation. Another method includes the Michael addition of cyclohexanone to methyl vinyl ketone, followed by aldol condensation and subsequent dehydration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studying enzyme-catalyzed reactions.
Industry: Used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 1-Cyclohexylbutane-1,3-dione
- This compound
- This compound
Comparison: this compound is unique due to its specific cyclohexyl and dione moieties, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1-cyclohexylbutane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHGBXKQVBLQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276513 | |
Record name | 1-cyclohexylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15972-15-3 | |
Record name | 1-Cyclohexyl-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15972-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-cyclohexylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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